5-(4-Chlorophenyl)-7-(3,4-dimethoxyphenyl)-3,7-dihydrotetrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that features a tetrazolo-pyrimidine core
Preparation Methods
The synthesis of 5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of catalysts or under specific conditions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. .
Scientific Research Applications
5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studies have explored its interactions with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazolo-pyrimidine core can bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other tetrazolo-pyrimidine derivatives, such as:
- 5-(4-METHOXYPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE
- 5-(4-BROMOPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE These compounds share a similar core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of 5-(4-CHLOROPHENYL)-7-(3,4-DIMETHOXYPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE lies in its specific substituents, which can confer distinct properties and applications .
Properties
Molecular Formula |
C18H16ClN5O2 |
---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H16ClN5O2/c1-25-16-8-5-12(9-17(16)26-2)15-10-14(11-3-6-13(19)7-4-11)20-18-21-22-23-24(15)18/h3-10,15H,1-2H3,(H,20,21,23) |
InChI Key |
BODXFWWQPSFLAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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